molecular formula C17H21NO B8648820 (2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine

(2S)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Cat. No. B8648820
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-AWEZNQCLSA-N
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Patent
US08703826B2

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:5][CH:4]=1.C(O)(=O)[C@H](C1C=CC=CC=1)O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C@H:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)NCC1=CC=CC=C1
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C[C@@H](C)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08703826B2

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:5][CH:4]=1.C(O)(=O)[C@H](C1C=CC=CC=1)O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C@H:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)NCC1=CC=CC=C1
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C[C@@H](C)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08703826B2

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:5][CH:4]=1.C(O)(=O)[C@H](C1C=CC=CC=1)O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C@H:10]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH3:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)NCC1=CC=CC=C1
Name
(S)-(+)-mandelic acid
Quantity
1.8 g
Type
reactant
Smiles
C([C@@H](O)C1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C[C@@H](C)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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